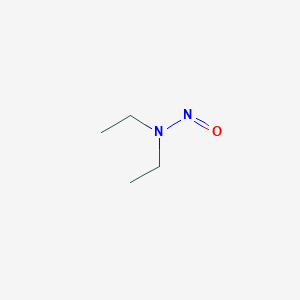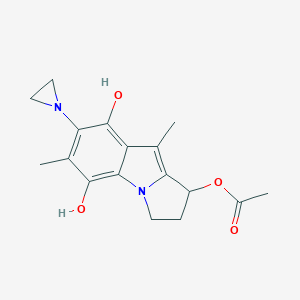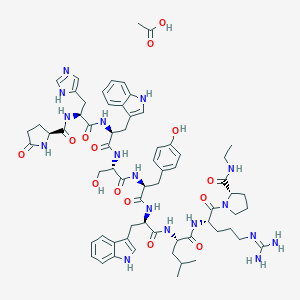
Zanthobungeanine
Vue d'ensemble
Description
Zanthobungeanine is a novel alkaloid compound isolated from the root of the Zanthoxylum bungeanum plant. The plant is used in traditional Chinese medicine for a variety of purposes, including the treatment of pain, fever, and inflammation. This compound is a unique alkaloid compound with a range of potential therapeutic applications.
Applications De Recherche Scientifique
Alkaloid Isolation and Identification
A study conducted by Xiao et al. (2011) focused on isolating alkaloids from the stems of Zanthoxylum dissitum. Zanthobungeanine was one of the compounds isolated and identified, marking its presence in the rhizome of the plant for the first time (Xiao et al., 2011).
Bioactive Polyphenolic Constituents
Nooreen et al. (2017) studied Zanthoxylum armatum, a plant traditionally used in various medicinal systems. The research identified and quantified several compounds, although this compound was not directly mentioned. This study highlights the plant's significance in traditional medicine and the diversity of its constituents, suggesting a potential area for further research into individual compounds like this compound (Nooreen et al., 2017).
Antimycobacterial Activity
Luo et al. (2013) investigated Zanthoxylum capense for antimycobacterial compounds. While this compound was not specifically mentioned, this research underscores the medicinal potential of Zanthoxylum species, providing a context for exploring individual alkaloids like this compound for similar activities (Luo et al., 2013).
Economic and Ethnopharmacological Aspects
Phuyal et al. (2019) reviewed Zanthoxylum armatum, emphasizing its high trade value and applications in various medicinal practices. The study did not directly discuss this compound but highlighted the plant's diverse applications, indicating the importance of studying specific constituents like this compound for novel applications (Phuyal et al., 2019).
Phytochemical Investigation and Biological Activities
Alam et al. (2020) conducted a comprehensive study on Zanthoxylum armatum, exploring its phytochemical composition and biological activities. While this compound was not individually assessed, this research provides a foundation for understanding the plant's overall pharmacological profile, which may include the effects of this compound (Alam et al., 2020).
Mécanisme D'action
Target of Action
Zanthobungeanine, a pyrano-2-quinolone type alkaloid , primarily targets inflammation and platelet-activating factor (PAF) . It shows moderate inhibitory activity on nitric oxide (NO) production with an IC50 value of 37.26 mg/L . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response .
Mode of Action
This compound interacts with its targets by inhibiting inflammation and PAF-induced platelet aggregation . It also moderates NO production . The compound’s interaction with these targets results in changes in cellular signaling and function, which can lead to various physiological effects .
Biochemical Pathways
Given its anti-inflammatory activity and its ability to inhibit no production, it’s likely that it affects pathways related to inflammation and immune response
Result of Action
This compound shows the inhibitory action on the development of A549 cells (a type of lung cancer cell) only at high concentrations . It has no antipersonnel effect on A549 cells . Its anti-inflammatory activity and inhibition of NO production suggest that it may have potential therapeutic effects in conditions characterized by inflammation and excessive NO production .
Action Environment
Like all chemical compounds, its stability, solubility, and overall activity could potentially be influenced by factors such as temperature, ph, and the presence of other compounds
Propriétés
IUPAC Name |
7-methoxy-2,2,6-trimethylpyrano[3,2-c]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2)9-8-11-14(20-16)10-6-5-7-12(19-4)13(10)17(3)15(11)18/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNIFQKDJZQOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=C(C(=CC=C3)OC)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Zanthobungeanine and where has it been found in nature?
A1: this compound is a prenylated 2-quinolinone alkaloid. [, ] Its structure consists of a quinolinone core with a prenyl (3-methylbut-2-en-1-yl) group attached. This natural product has been isolated from various East Asian Zanthoxylum species, including Zanthoxylum budrunga, Zanthoxylum schinifolium, and Zanthoxylum simulans. [, ]
Q2: What spectroscopic techniques are valuable for characterizing this compound?
A2: A combination of NMR techniques has proven particularly useful for the structural elucidation of this compound. These include 1H NMR, 13C NMR, 1H homonuclear COSY, HETCOR, DIFNOE, and selective INEPT experiments. [] These techniques allow for the assignment of proton and carbon signals, revealing key structural details about the molecule.
Q3: Besides this compound, what other alkaloids have been identified in Zanthoxylum budrunga?
A3: The root bark of Zanthoxylum budrunga is a source of several alkaloids. In addition to this compound, researchers have identified dihydrochelerythrine, N-norchelerythrine, (±)-evodiamine, and lupeol within this plant. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)

![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)

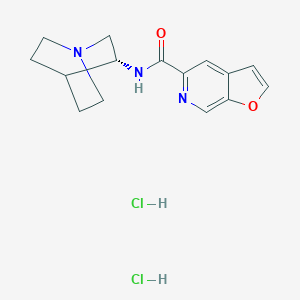
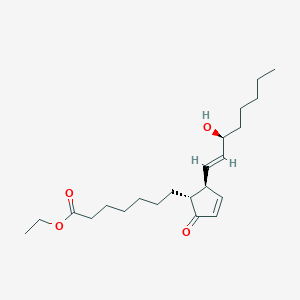
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)
![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)

